![molecular formula C10H8N2O B3055763 2-Phenylpyrimidin-5-ol CAS No. 66739-85-3](/img/structure/B3055763.png)
2-Phenylpyrimidin-5-ol
Overview
Description
2-Phenylpyrimidin-5-ol is a chemical compound . Its molecular formula is C10H8N2O .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines, including 2-Phenylpyrimidin-5-ol . For instance, one study discusses the design and synthesis of a new class of pyrimidin-2-ol/thiol/amine derivatives .Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidin-5-ol consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-Phenylpyrimidin-5-ol has a molecular weight of 172.18 . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
- Application : 2-Phenylpyrimidin-5-ol serves as a TDG to assist in metal-catalyzed C-H functionalization reactions. In C-H functionalization, auxiliary compounds are used to control site selectivity. Traditionally, these auxiliaries are covalently bonded to the target molecule and must be subsequently removed after the reaction .
Temporary Directing Group (TDG) in C-H Functionalization
These applications highlight the versatility and potential of 2-Phenylpyrimidin-5-ol across various scientific domains. If you need further details or additional applications, feel free to ask
Mechanism of Action
Target of Action
The primary targets of 2-Phenylpyrimidin-5-ol are currently unknown. The compound is a specialty product used in proteomics research . .
Biochemical Pathways
Without knowledge of the specific targets of 2-Phenylpyrimidin-5-ol, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its pyrimidine structure, it might be involved in the purine and pyrimidine metabolic pathways .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenylpyrimidin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJYMHSOARYSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344711 | |
Record name | 2-phenylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-5-ol | |
CAS RN |
66739-85-3 | |
Record name | 5-Pyrimidinol, 2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66739-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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